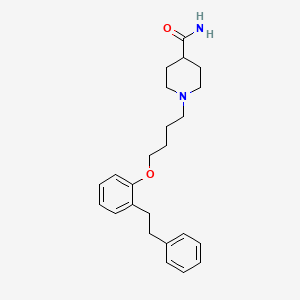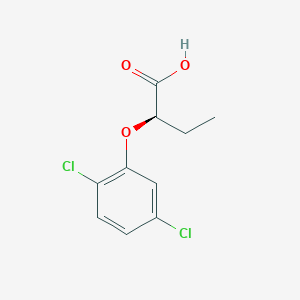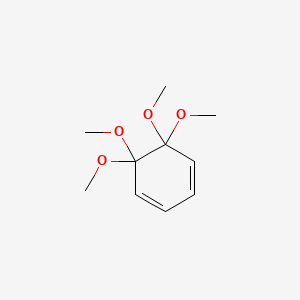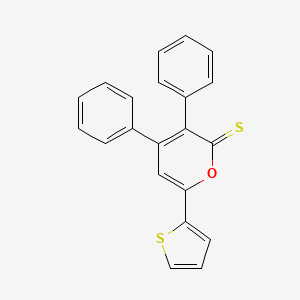![molecular formula C12H16N2OS2 B14475653 N-[(Diethylcarbamothioyl)sulfanyl]benzamide CAS No. 72731-64-7](/img/structure/B14475653.png)
N-[(Diethylcarbamothioyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Diethylcarbamothioyl)sulfanyl]benzamide is a chemical compound with a unique structure that includes a benzamide group linked to a diethylcarbamothioyl group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylcarbamothioyl)sulfanyl]benzamide typically involves the reaction of benzoyl chloride with diethylcarbamothioamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(Diethylcarbamothioyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzamide ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzamides depending on the substituent introduced
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(Diethylcarbamothioyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an ionophore, facilitating the transport of metal ions across cell membranes. This property is particularly useful in sensor applications, where it enhances the sensitivity and selectivity of ion-selective electrodes . Additionally, the compound has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
N-[(Diethylcarbamothioyl)sulfanyl]benzamide can be compared with other similar compounds, such as:
N,N-Diethylcarbamothioylbenzamide: Similar structure but lacks the sulfanyl linkage.
N,N-Diethylcarbamothioylfuran-2-carboxamide: Contains a furan ring instead of a benzamide group.
Disulfiram: A carbamate derivative used in the treatment of alcohol addiction, with a similar diethylcarbamothioyl group.
The uniqueness of this compound lies in its sulfanyl linkage, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72731-64-7 |
|---|---|
Molecular Formula |
C12H16N2OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
benzamido N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C12H16N2OS2/c1-3-14(4-2)12(16)17-13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
BTBUDFIPZVFTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
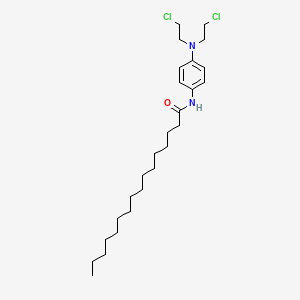
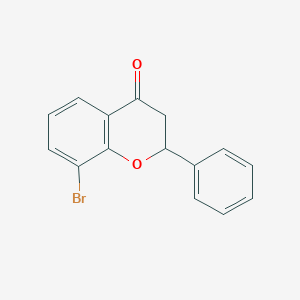
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)


